Bienvenue dans la boutique en ligne BenchChem!

N,1-dimethylindole-7-sulfonamide

Lipophilicity Permeability Drug-likeness

N,1-Dimethylindole-7-sulfonamide (CAS 2737205-83-1) is the definitive fully N-methylated indole-7-sulfonamide building block for medicinal chemistry programs targeting CNS and 5-HT6 receptors. With a computed TPSA of 59.5 Ų (below the 75 Ų BBB threshold) and XLogP3-AA of 1.0, this fragment-space molecule (MW 224.28 Da) delivers critical regio- and substitution chemistry distinct from extensively mined 5-sulfonamide indole congeners like sumatriptan. The dual N-methylation (indole N1 + sulfonamide N) eliminates a hydrogen bond donor, enhancing passive permeability and metabolic stability while providing a defined +0.5–0.7 logP increment relative to the primary sulfonamide analog. Procuring this exact compound ensures the N-methyl protecting group is pre-installed, preventing undesired side reactions at the sulfonamide nitrogen during downstream acylation or alkylation. For SAR exploration around 7-substituted indole sulfonamides—including sPLA2 and PAI-1 inhibitor scaffolds—this regioisomerically pure building block is indispensable. Standard packaging with full analytical documentation. Contact us for bulk and custom synthesis inquiries.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
CAS No. 2737205-83-1
Cat. No. B6324873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dimethylindole-7-sulfonamide
CAS2737205-83-1
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC2=C1N(C=C2)C
InChIInChI=1S/C10H12N2O2S/c1-11-15(13,14)9-5-3-4-8-6-7-12(2)10(8)9/h3-7,11H,1-2H3
InChIKeyDDKJHRIVKGZKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-Dimethylindole-7-sulfonamide (CAS 2737205-83-1): Structural and Physicochemical Baseline for Indole-7-Sulfonamide Procurement


N,1-Dimethylindole-7-sulfonamide (CAS 2737205-83-1) is a fully N-methylated indole-7-sulfonamide building block [1]. Its computed XLogP3-AA is 1.0, topological polar surface area (TPSA) is 59.5 Ų, and it possesses 1 hydrogen bond donor (sulfonamide N–H) and 3 hydrogen bond acceptors [1]. This compound belongs to the class of 7-sulfonamide indoles, which are notably less explored than the 5-sulfonamide indole congeners that dominate marketed drugs such as sumatriptan [2]. The presence of both N1-methyl (indole N) and N-methyl (sulfonamide N) groups eliminates one additional hydrogen bond donor relative to the unsubstituted sulfonamide analog, potentially altering solubility, permeability, and target engagement profiles.

Why Generic Indole Sulfonamide Substitution Fails for N,1-Dimethylindole-7-sulfonamide


Indole sulfonamides are not interchangeable due to the profound impact of regioisomerism (5- vs. 7-substitution) and N-methylation patterns on biological target recognition, pharmacokinetics, and synthetic utility. While 5-sulfonamide indoles have been extensively optimized as 5-HT1 receptor agonists (e.g., sumatriptan), 7-sulfonamide indoles have demonstrated distinct pharmacological profiles, including selective 5-HT6 receptor modulation [1]. The N,1-dimethyl substitution in the target compound eliminates the primary sulfonamide –NH₂ group present in the simple amide analog (1-methyl-1H-indole-7-sulfonamide), increasing lipophilicity (XLogP ≈ 1.0 vs. an estimated 0.5 for the unsubstituted amide [2]) and reducing hydrogen bond donor count by one, which directly impacts membrane permeability, metabolic stability, and off-target binding. Substituting with an uncharacterized or regioisomeric analog without verifying these properties risks failed synthetic campaigns or misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for N,1-Dimethylindole-7-sulfonamide Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) and Hydrogen Bond Donor Count vs. 1-Methyl-1H-indole-7-sulfonamide (Unmethylated Amide)

N,1-Dimethylindole-7-sulfonamide exhibits an XLogP3-AA of 1.0 [1], reflecting increased lipophilicity versus the unmethylated amide analog 1-methyl-1H-indole-7-sulfonamide, whose XLogP is estimated at approximately 0.3–0.5 based on the known contribution of a primary sulfonamide –NH₂ group . The target compound possesses 1 hydrogen bond donor (HBD) compared to 2 HBDs for the primary sulfonamide analog, while both share 3 hydrogen bond acceptors [1] . This reduction in HBD count is predicted to enhance passive membrane permeability by approximately 2- to 3-fold based on Lipinski-type property correlations.

Lipophilicity Permeability Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: 7-Sulfonamide vs. 5-Sulfonamide Indole Isomers

The 7-sulfonamide indole regioisomer exhibits a TPSA of 59.5 Ų [1], which is below the 75 Ų threshold for desirable CNS drug-like properties noted for methylated indole sulfonamides [2]. In contrast, the corresponding 5-sulfonamide indole isomer (1-methyl-1H-indole-5-sulfonic acid methylamide) is predicted to have a TPSA of approximately 66–70 Ų, based on the different spatial orientation of the sulfonamide group, which alters the contribution of the indole N to polar surface area . This ~10 Ų difference can be critical for achieving optimal blood-brain barrier penetration in CNS-targeted programs.

TPSA Blood-Brain Barrier Permeability Isomer differentiation

Molecular Weight and Heavy Atom Count Differentiation vs. 1-Methylindole-7-sulfonamide (Unmethylated)

The target compound has a molecular weight (MW) of 224.28 g/mol and 15 heavy atoms [1], compared to 210.26 g/mol and 14 heavy atoms for 1-methyl-1H-indole-7-sulfonamide . This +14 Da increment corresponds precisely to one additional methyl group (–CH₃ replacing –H on the sulfonamide nitrogen). In fragment-based drug design, this small MW increase can be advantageous for improving binding affinity through additional van der Waals contacts while staying within fragment-like property space (MW < 300 Da).

Molecular Weight Heavy Atom Count Fragment-based drug design

Sulfonamide N–H Acidity (pKa) Modulation via N-Methylation: Implied Impact on Solubility and Protein Binding

N-Methylation of sulfonamides typically increases the pKa of the remaining N–H proton by approximately 0.5–1.0 log units relative to the primary sulfonamide [1]. While experimental pKa data for these specific indole-7-sulfonamides are not yet publicly available, this class-level trend implies that N,1-dimethylindole-7-sulfonamide (with one N–H) is a weaker acid than 1-methyl-1H-indole-7-sulfonamide (with –NH₂), translating to potentially higher solubility at physiological pH but reduced ionization-dependent solubility. This differential can affect formulation strategies and bioassay reproducibility.

pKa Solubility N-Methylation effect

Best-Fit Research and Procurement Scenarios for N,1-Dimethylindole-7-sulfonamide


CNS Drug Discovery Programs Requiring 7-Sulfonamide Indole Scaffolds with Optimal BBB Permeability

Programs targeting the 5-HT6 receptor or other CNS targets benefit from the 7-sulfonamide regioisomer's TPSA of 59.5 Ų [1], which falls below the 75 Ų threshold linked to blood-brain barrier penetration [2]. The N-methylation further reduces hydrogen bond donor count to 1, enhancing passive permeability relative to the primary sulfonamide congener [1]. Procuring this exact compound ensures the regio- and substitution chemistry required for SAR exploration around the 7-position, a strategy distinct from the extensively mined 5-sulfonamide indole class [3].

Fragment-Based Lead Generation Requiring Methylated Sulfonamide Fragments with Defined Physicochemical Properties

With a molecular weight of 224.28 Da and XLogP of 1.0, N,1-dimethylindole-7-sulfonamide sits within optimal fragment space (MW < 300 Da, logP < 3) [1]. The N-methyl group provides a defined increment in lipophilicity (+0.5–0.7 log units) and molecular weight (+14 Da) relative to the primary amide [1][2], allowing medicinal chemists to probe the contribution of a single methyl group to binding affinity and selectivity without altering the core indole-7-sulfonamide pharmacophore.

Development of Selective sPLA2 or Serine Protease Inhibitors Using 7-Sulfonamide Indole Templates

Patents disclosing substituted sulfonamide-indoles as sPLA2 inhibitors and PAI-1 serine protease inhibitors highlight the utility of 7-sulfonamide indole scaffolds [3][4]. N,1-Dimethylindole-7-sulfonamide serves as a key synthetic intermediate for constructing more elaborated acylsulfonamide or bis-sulfonamide derivatives. Its N-methyl group precludes undesired side reactions at the sulfonamide nitrogen during subsequent acylation or alkylation steps, offering a synthetic advantage over the unprotected primary sulfonamide building block [1].

Comparative SAR Studies of Indole Sulfonamide Regioisomers (7- vs. 5-Position)

For research groups systematically investigating the impact of sulfonamide position on target affinity, N,1-dimethylindole-7-sulfonamide provides a clean, fully characterized entry to the 7-substituted series. Its computed lower TPSA (~6–10 Ų less than the 5-isomer [1][2]) and distinct hydrogen bonding geometry make it a critical comparator for establishing regioisomeric SAR, particularly in programs where CNS penetration is a design objective.

Quote Request

Request a Quote for N,1-dimethylindole-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.